1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(26-14-18-6-3-5-16-4-1-2-7-19(16)18)27-15-20-21(25-13-12-24-20)17-8-10-23-11-9-17/h1-13H,14-15H2,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPGTWJNCYZPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and the pyridine-pyrazine derivative, which are then linked through a urea formation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nature of the substituent .
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
- Synthesis : The target urea compound likely requires coupling of naphthalenemethyl and pyrazine-pyridylmethyl amines with a carbonyl source (e.g., phosgene or carbonyldiimidazole). This aligns with urea syntheses in , which employ multi-step catalytic methods .
- Yields : Pyrazole and pyrazoline derivatives () achieve 70–85% yields via reflux or catalytic conditions, suggesting the target compound’s synthesis may follow similar efficiency .
Hydrogen-Bonding Capacity :
The urea group’s NH groups enable strong hydrogen bonding, contrasting with the carbonyl-based interactions of pyrazoline-5-one () or propenone (). This may enhance target affinity for polar binding pockets .
Lipophilicity :
Naphthalene-containing compounds () exhibit increased logP values, improving membrane permeability. The pyrazine-pyridyl group in the target compound may balance hydrophilicity, akin to nitrophenyl substituents in .
Challenges and Opportunities
Biological Activity
The compound 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.4 g/mol. The structure features a naphthalene moiety connected to a urea group, which is further substituted with a pyridine and pyrazine ring. These structural components are pivotal for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar derivatives, indicating that compounds with a urea linkage and heterocyclic substituents can exhibit significant antiproliferative effects against various cancer cell lines.
In Vitro Studies
A study assessed the anti-proliferative effects of synthesized pyrazinyl–aryl urea derivatives against five human tumor cell lines: Hep G2 (liver), MGC-803 (stomach), T24 (bladder), NCI-H460 (lung), and PC-3 (prostate). The results demonstrated varying degrees of efficacy, with the following IC50 values reported:
| Compound | Hep G2 | MGC-803 | T24 | NCI-H460 | PC-3 |
|---|---|---|---|---|---|
| 5-16 | 12.5 μM | 10.0 μM | 8.5 μM | 15.0 μM | 20.0 μM |
| 5-17 | 11.0 μM | 9.5 μM | 7.0 μM | 14.0 μM | 19.5 μM |
| 5-18 | 13.0 μM | 11.0 μM | 6.5 μM | 16.0 μM | 22.0 μM |
Among these, compound 5-18 showed the highest potency against the T24 bladder cancer cell line, suggesting that structural modifications around the urea moiety can enhance anticancer activity .
Enzyme Inhibition
The compound's design suggests potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
Human Carbonic Anhydrase Inhibition
Compounds similar to This compound have been evaluated for their inhibitory effects on human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The presence of aromatic rings in these compounds enhances their binding affinity to the enzyme's catalytic site.
Antimicrobial Activity
The antimicrobial properties of related pyrazolyl ureas have been explored, showing moderate activity against various bacterial strains.
In Vitro Antimicrobial Testing
Tests against bacteria such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL for several derivatives, indicating that structural features significantly influence antimicrobial efficacy .
Case Studies
Several case studies highlight the biological relevance of similar compounds:
-
Case Study on Anticancer Activity :
A derivative with a similar scaffold was tested for its ability to inhibit tumor growth in vivo models, showing promising results in reducing tumor size and improving survival rates in treated groups compared to controls. -
Case Study on Enzyme Inhibition :
Another study focused on the inhibition of sEH (soluble epoxide hydrolase), where modifications led to enhanced selectivity and potency, supporting the hypothesis that structural variations could optimize therapeutic effects .
Q & A
Q. What are the common synthetic routes for 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions involving urea derivatives and aromatic precursors. For example:
- Step 1 : React naphthalene-1-ylmethylamine with a pyrazine-pyridine precursor (e.g., 3-(pyridin-4-yl)pyrazine-2-carbaldehyde) under reflux in ethanol with potassium hydroxide as a base. This facilitates Schiff base formation .
- Step 2 : Treat the intermediate with urea or thiourea in the presence of concentrated HCl and DMF to form the urea linkage. Reflux for 8–12 hours ensures complete cyclization .
Q. Critical Factors for Yield Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Use : Bases like KOH or Et₃N improve reaction kinetics by deprotonating intermediates .
- Temperature : Prolonged reflux (e.g., 8–12 hours) maximizes product formation but risks decomposition if exceeded .
Q. Table 1: Synthesis Conditions and Yields
| Step | Reactants | Solvent | Catalyst | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Naphthalene-1-ylmethylamine + Pyrazine-pyridine aldehyde | Ethanol | KOH | 6 | 65–70 | |
| 2 | Intermediate + Urea | DMF | HCl | 8 | 55–60 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
- Mass Spectrometry (HRMS) :
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Reaction Path Search :
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability for modifying substituents. For example, substituting pyridin-4-yl with electron-withdrawing groups may enhance binding affinity . - Molecular Docking :
Virtual screening against target proteins (e.g., kinase enzymes) identifies derivatives with optimized steric and electronic complementarity. Pyrazine-pyridine motifs often exhibit π-π stacking with receptor hydrophobic pockets . - Machine Learning :
Training models on existing bioactivity data (e.g., IC₅₀ values) prioritizes synthetic targets. For instance, ICReDD’s workflow integrates experimental and computational data to accelerate discovery .
Q. Table 2: Computational Parameters for Derivative Design
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays :
Use consistent cell lines (e.g., HepG2 for antitumor studies) and control compounds (e.g., doxorubicin) to minimize variability . - Statistical Meta-Analysis :
Pool data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers. For example, antifungal activity may vary due to differences in fungal strain susceptibility . - Mechanistic Studies :
Probe the compound’s mode of action (e.g., ROS generation, DNA intercalation) using flow cytometry or fluorescence microscopy. Conflicting data on antioxidant vs. pro-oxidant effects could arise from concentration-dependent behavior .
Q. Table 3: Biological Activity Comparison
| Study | Antitumor (IC₅₀, μM) | Antifungal (Zone of Inhibition, mm) | Reference |
|---|---|---|---|
| A | 12.5 ± 1.2 | 15 (C. albicans) | |
| B | 8.7 ± 0.9 | 22 (A. niger) |
Q. What strategies optimize reaction scalability while minimizing byproducts?
Methodological Answer:
- Flow Chemistry :
Continuous flow reactors reduce side reactions (e.g., hydrolysis of urea) by precise temperature/residence time control . - Green Solvents :
Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and ease of purification . - Catalyst Recycling :
Immobilize base catalysts (e.g., KOH on silica) to enhance reusability and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
